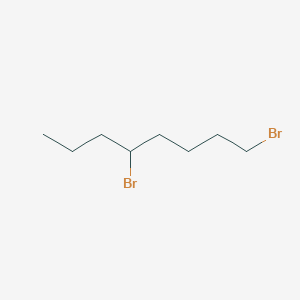

1,5-Dibromooctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

17912-17-3 |

|---|---|

Molecular Formula |

C8H16Br2 |

Molecular Weight |

272.02 g/mol |

IUPAC Name |

1,5-dibromooctane |

InChI |

InChI=1S/C8H16Br2/c1-2-5-8(10)6-3-4-7-9/h8H,2-7H2,1H3 |

InChI Key |

QSFLNLJGDOMXIK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCCCBr)Br |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1,5-Dibromooctane from 1,5-Octanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,5-dibromooctane from its corresponding diol, 1,5-octanediol. The primary method for this conversion involves the reaction of the diol with hydrobromic acid (HBr), a well-established process for converting alcohols to alkyl bromides. This document provides a comprehensive overview of the reaction, including the underlying mechanism, a detailed experimental protocol, and expected analytical data for the final product.

Reaction Overview and Mechanism

The synthesis of this compound from 1,5-octanediol proceeds via a nucleophilic substitution reaction. Given that the hydroxyl groups in 1,5-octanediol are attached to primary and secondary carbons, the reaction likely follows an S(_N)2 mechanism. The reaction is typically carried out using concentrated aqueous hydrobromic acid.

The overall transformation is as follows:

HO-(CH(_2))(_4)-CH(OH)-CH(_2)-CH(_2)-CH(_3) + 2 HBr → Br-(CH(_2))(_4)-CH(Br)-CH(_2)-CH(_2)-CH(_3) + 2 H(_2)O

Reaction Signaling Pathway

Caption: S(_N)2 mechanism for the conversion of an alcohol to an alkyl bromide.

Experimental Protocol

While a specific protocol for this compound was not found in the immediate literature, a general and effective method for the synthesis of α,ω-dibromoalkanes from diols using aqueous HBr can be adapted. To favor the formation of the dibromide over the monobrominated intermediate, an excess of hydrobromic acid and conditions that drive the reaction to completion, such as the removal of water, are typically employed.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 1,5-Octanediol | C(_8)H(_18)O(_2) | 146.23 | 1.0 eq | |

| Hydrobromic Acid (48% aq.) | HBr | 80.91 | ~4.0 - 5.0 eq | Corrosive |

| Toluene (B28343) | C(_7)H(_8) | 92.14 | Sufficient volume | Solvent |

| Saturated Sodium Bicarbonate | NaHCO(_3) | 84.01 | As needed | For neutralization |

| Anhydrous Magnesium Sulfate | MgSO(_4) | 120.37 | As needed | For drying |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 1,5-octanediol and toluene.

-

Addition of HBr: Add 48% aqueous hydrobromic acid to the flask.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.

Experimental Workflow

Caption: A generalized workflow for the synthesis of this compound.

Quantitative Data

Due to the lack of a specific published procedure for this exact conversion, the yield can be estimated based on similar syntheses of α,ω-dibromoalkanes from diols, which typically range from moderate to good.

| Parameter | Expected Value |

| Yield | 60-80% (estimated) |

| Appearance | Colorless to pale yellow liquid |

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted

1 | Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH(_2)Br (at C1) | 3.4 - 3.6 | t | 2H |

| -CHBr- (at C5) | 4.0 - 4.2 | m | 1H |

| -CH(_2)- (adjacent to C-Br) | 1.8 - 2.1 | m | 4H |

| Other -CH(_2)- | 1.3 - 1.7 | m | 6H |

| -CH(_3) | 0.9 - 1.0 | t | 3H |

Predicted

13 | Carbon | Chemical Shift (δ, ppm) |

| -CH(_2)Br (C1) | ~33 |

| -CHBr- (C5) | ~55-60 |

| Carbons adjacent to C-Br | ~35-40 |

Other sp | ~20-35 |

| -CH(_3) | ~14 |

Potential Side Reactions and Byproducts

The primary side reaction in this synthesis is the formation of the monobrominated intermediate, 5-bromooctan-1-ol. Using an excess of HBr and ensuring the complete removal of water helps to minimize the formation of this byproduct. Other potential side reactions include elimination reactions to form alkenes, although these are less likely under the acidic conditions used for this substitution reaction.

Conclusion

The synthesis of this compound from 1,5-octanediol is a straightforward conversion that can be achieved with good yields using established methods for the bromination of diols. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

An In-depth Technical Guide to 1,5-Dibromooctane for Researchers and Drug Development Professionals

IUPAC Name: 1,5-dibromooctane CAS Number: 17912-17-3

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional alkylating agent. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, and applications as a synthetic building block.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound and related isomers is presented in Table 1. This data is essential for its appropriate handling, storage, and application in experimental settings.

Table 1: Physicochemical Data of this compound and Related Isomers

| Property | This compound | 1,8-Dibromooctane | 1,5-Dibromopentane (B145557) |

| CAS Number | 17912-17-3[1] | 4549-32-0[2] | 111-24-0[3][4] |

| Molecular Formula | C₈H₁₆Br₂[1] | C₈H₁₆Br₂ | C₅H₁₀Br₂[3][4] |

| Molecular Weight | 272.02 g/mol [1] | 272.02 g/mol [2] | 229.94 g/mol [4] |

| Boiling Point | Not available | 270-272 °C (lit.)[5] | 110 °C/15 mmHg (lit.)[4][6] |

| Melting Point | Not available | 12-16 °C (lit.)[5] | -34 °C (lit.)[4] |

| Density | Not available | 1.477 g/mL at 25 °C (lit.) | 1.688 g/mL at 25 °C (lit.)[4] |

| Refractive Index | Not available | n20/D 1.498 (lit.) | n20/D 1.512 (lit.)[4] |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform (B151607) and hexanes.[7] | Immiscible with water.[8] | Insoluble in water.[3] |

Safety Information:

This compound is expected to have similar handling and safety precautions as other dibromoalkanes. For instance, 1,5-dibromopentane is classified as a skin and serious eye irritant and is harmful if swallowed.[9][10][11] It is combustible and incompatible with strong oxidizing agents and strong bases.[3][10] When handling this compound, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood.[9][10]

Synthesis of this compound

Experimental Protocol: Synthesis of this compound from 1,5-Octanediol

Materials:

-

1,5-Octanediol

-

48% Hydrobromic acid (HBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or dichloromethane (B109758) (for extraction)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,5-octanediol with an excess of 48% hydrobromic acid.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirred mixture. The addition is exothermic and should be done in an ice bath to control the temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation to obtain pure this compound.

Applications in Organic Synthesis

This compound is a valuable bifunctional electrophile in organic synthesis. The two bromine atoms can be substituted by a variety of nucleophiles, making it a useful building block for the synthesis of more complex molecules, including heterocyclic compounds and molecules with long-chain modifications.

Synthesis of Heterocyclic Compounds

Dibromoalkanes are common precursors for the synthesis of various heterocyclic rings. For example, they can react with primary amines to form N-substituted cyclic amines or with sodium sulfide (B99878) to yield thianes. While specific examples for this compound are not extensively documented, its reactivity is analogous to other α,ω-dibromoalkanes.

The general workflow for utilizing this compound in the synthesis of heterocyclic compounds is depicted in the following diagram:

Caption: Synthetic utility of this compound in heterocycle synthesis.

Alkylation of Active Methylene (B1212753) Compounds

This compound can be used as an alkylating agent for active methylene compounds, such as malonic esters and β-ketoesters. These reactions are fundamental in C-C bond formation and can lead to the synthesis of a variety of carbocyclic and open-chain compounds with potential biological activity. The reaction typically proceeds in the presence of a base, which deprotonates the active methylene compound to form a nucleophilic carbanion that subsequently attacks the electrophilic carbon atoms of this compound.

Role in Signaling Pathways and Drug Development

A thorough review of the scientific literature did not reveal any direct involvement of this compound in specific biological signaling pathways. Its primary relevance to drug development lies in its utility as a synthetic intermediate. The introduction of an eight-carbon chain, which can be further functionalized at both the 1 and 5 positions, allows for the construction of novel molecular scaffolds.

The logical relationship for the application of this compound in the synthesis of potentially bioactive molecules is illustrated in the following diagram:

Caption: Synthetic pathways from this compound to potential bioactive molecules.

References

- 1. This compound | C8H16Br2 | CID 12471111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,8-ジブロモオクタン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1,5-Dibromopentane(111-24-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 1,5-Dibromopentane 97 111-24-0 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. 1,5-DIBROMOPENTANE – Palchem [palchem.com]

- 7. Buy this compound | 17912-17-3 [smolecule.com]

- 8. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 9. kscl.co.in [kscl.co.in]

- 10. lobachemie.com [lobachemie.com]

- 11. 1,5-Dibromopentane | C5H10Br2 | CID 8100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1,5-octanediol [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of 1,5-Dibromooctane and Related α,ω-Dibromoalkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of 1,5-dibromooctane, with a particular focus on its boiling point and density. Due to the limited availability of experimentally determined data for this compound, this document also includes data for the structurally related and well-characterized α,ω-dibromoalkanes, 1,5-dibromopentane (B145557) and 1,8-dibromooctane (B1199895), to provide valuable context and a comparative framework. Furthermore, this guide outlines standardized experimental protocols for the determination of these key physical properties.

Comparative Physical Properties

The following table summarizes the available physical property data for this compound and its shorter and longer chain analogues. It is important to note that the data for this compound are primarily computed, while the data for 1,5-dibromopentane and 1,8-dibromooctane are from established experimental sources.

| Property | This compound | 1,5-Dibromopentane | 1,8-Dibromooctane |

| Molecular Formula | C₈H₁₆Br₂ | C₅H₁₀Br₂ | C₈H₁₆Br₂ |

| Molecular Weight | 272.02 g/mol [1][2] | 229.94 g/mol [3] | 272.02 g/mol |

| CAS Number | 17912-17-3[1][2] | 111-24-0[4][5] | 4549-32-0 |

| Boiling Point | Not available | 110 °C at 15 mmHg[4][5] | 270-272 °C[6] |

| Density | Not available | 1.688 g/mL at 25 °C[5] | 1.477 g/mL at 25 °C[6] |

| Physical State | Liquid (at room temperature)[2] | Light brown liquid[3] | Liquid |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the boiling point and density of liquid compounds such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] A common and effective method for determining the boiling point of a small sample is the micro-reflux technique.

Apparatus:

-

Small test tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., oil bath or heating block)

-

Clamps and stand

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

The test tube is securely clamped and a thermometer is positioned so that the bulb is just above the liquid surface.

-

The apparatus is gently heated.

-

As the liquid heats, a steady stream of bubbles will be observed emerging from the open end of the capillary tube. This indicates that the vapor pressure of the liquid is overcoming the external pressure.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

The density of a substance is its mass per unit volume. For a liquid, this can be accurately determined using a pycnometer or, more simply, with a graduated cylinder and a balance.

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Analytical balance

-

Pipette

Procedure:

-

The mass of a clean, dry graduated cylinder is accurately measured and recorded.

-

A known volume of the liquid sample is carefully transferred into the graduated cylinder using a pipette to ensure accuracy. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is then measured and recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is then calculated by dividing the mass of the liquid by the volume of the liquid.

Logical Workflow for Physical Characterization

The following diagram illustrates a generalized workflow for the physical characterization of a liquid chemical sample, such as this compound.

References

- 1. This compound | C8H16Br2 | CID 12471111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 17912-17-3 [smolecule.com]

- 3. 1,5-Dibromopentane | C5H10Br2 | CID 8100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,5-Dibromopentane CAS#: 111-24-0 [m.chemicalbook.com]

- 5. 1,5-Dibromopentane | 111-24-0 [chemicalbook.com]

- 6. kscl.co.in [kscl.co.in]

A Comprehensive Technical Guide to the Solubility of 1,5-Dibromooctane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1,5-dibromooctane in a range of common organic solvents. Due to its chemical structure, this compound, a valuable building block in organic synthesis, exhibits broad solubility in non-polar and moderately polar organic solvents. This document consolidates available qualitative solubility data, presents detailed experimental protocols for solubility determination, and offers a theoretical framework for understanding its solubility profile.

Core Principles of this compound Solubility

This compound (C₈H₁₆Br₂) is a dihalogenated alkane featuring an eight-carbon backbone with bromine atoms at the 1 and 5 positions. Its solubility is primarily governed by the "like dissolves like" principle, where the intermolecular forces of the solute and solvent determine the extent of dissolution. The long, non-polar alkyl chain constitutes a significant portion of the molecule, leading to strong London dispersion forces. These forces are the predominant interactions with non-polar solvents, facilitating solubility.

The presence of two carbon-bromine (C-Br) bonds introduces polarity to the molecule due to the difference in electronegativity between carbon and bromine. This allows for dipole-dipole interactions with polar organic solvents. However, the overall polarity of this compound is relatively low, and it is generally considered a non-polar to weakly polar compound. Consequently, it is insoluble in highly polar solvents like water but demonstrates high solubility, often to the point of being miscible, in many organic solvents.

Qualitative and Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively reported in publicly available literature. This is likely because it is considered miscible with many common organic solvents, meaning it is soluble in all proportions. The following table summarizes the available qualitative solubility information. For solvents where it is listed as "soluble," it is expected to have a high degree of solubility.

| Solvent Class | Solvent | Qualitative Solubility |

| Halogenated | Chloroform | Soluble[1] |

| Dichloromethane | Soluble (Expected) | |

| Alkanes | Hexanes | Soluble[1] |

| Aromatics | Benzene | Soluble[1] |

| Toluene | Soluble (Expected) | |

| Ethers | Diethyl Ether | Soluble[1] |

| Alcohols | Ethanol | Soluble[1] |

| Methanol | Soluble (Expected) | |

| Ketones | Acetone | Soluble (Expected) |

| Aqueous | Water | Insoluble[1] |

Note: "Soluble (Expected)" is based on the principle of "like dissolves like" and the known solubility of similar haloalkanes in these solvents.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, experimental determination is necessary. The following are detailed methodologies for both quantitative and qualitative solubility assessment.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a substance in a solvent.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Glass vials with screw caps (B75204) or flasks with stoppers

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector, GC-FID)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the solvent in a glass vial or flask. The excess solute should be visually apparent.

-

Equilibration: Seal the container and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the constant temperature bath for at least 24 hours to allow the undissolved this compound to settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed volumetric flask.

-

Quantification:

-

Determine the mass of the collected saturated solution.

-

Dilute the saturated solution with the same solvent to a concentration within the linear range of the analytical instrument.

-

Prepare a series of calibration standards of this compound in the solvent.

-

Analyze the calibration standards and the diluted sample using a validated analytical method, such as GC-FID.

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility: Calculate the original concentration of the saturated solution by applying the dilution factor. The result is the thermodynamic solubility of this compound in the specific solvent at the tested temperature, typically expressed in units of g/100 mL, g/L, or mol/L.

Qualitative Solubility Determination: Visual Miscibility Test

This method provides a rapid assessment of whether a liquid solute is miscible with a solvent at room temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Small, clear glass test tubes or vials

-

Pipettes or droppers

Procedure:

-

Add approximately 1 mL of the organic solvent to a clean, dry test tube.

-

Add this compound dropwise to the solvent, swirling gently after each addition.

-

Observe the mixture for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or droplets of undissolved liquid.

-

Continue adding this compound up to a 1:1 volume ratio with the solvent.

-

If the solution remains clear and homogeneous after the addition of an equal volume of this compound, the two liquids are considered miscible.

-

If at any point two distinct layers form or the solution becomes persistently cloudy, the liquids are immiscible or partially miscible.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Conclusion

References

Spectroscopic Data Analysis of 1,5-Dibromooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1,5-dibromooctane, a key bifunctional alkylating agent. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. This data is derived from computational models and analysis of structurally related compounds, providing a reliable reference for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Predicted)

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing effect of the bromine atoms will cause a downfield shift for protons on the carbons bearing the bromine atoms (C1 and C5).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.4 - 3.6 | Multiplet | 2H | H-1, H-5 |

| ~ 1.8 - 2.0 | Multiplet | 4H | H-2, H-4, H-6 |

| ~ 1.3 - 1.6 | Multiplet | 8H | H-3, H-7, H-8, H-9, H-10, H-11, H-12, H-13 |

| ~ 0.9 | Triplet | 3H | H-14 |

¹³C NMR (Predicted)

The carbon NMR spectrum will show signals for each unique carbon atom in the this compound structure. The carbons directly attached to the bromine atoms will be the most deshielded.

| Chemical Shift (ppm) | Assignment |

| ~ 55 - 60 | C-1, C-5 |

| ~ 35 - 40 | C-2, C-4, C-6 |

| ~ 25 - 30 | C-3, C-7 |

| ~ 22 - 27 | C-8 |

| ~ 13 - 15 | C-14 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-Br bond vibrations.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2960 - 2850 | Strong | C-H stretching (alkane) |

| 1465 - 1450 | Medium | C-H bending (methylene) |

| 1380 - 1370 | Medium | C-H bending (methyl) |

| 650 - 550 | Strong | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

| m/z | Relative Abundance | Assignment |

| 270, 272, 274 | Variable | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster) |

| 191, 193 | Variable | [M - Br]⁺ |

| 111 | Variable | [C₈H₁₅]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are general experimental protocols for acquiring spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument is typically a 300, 400, or 500 MHz spectrometer.

-

Data Acquisition : Acquire the ¹H NMR spectrum. For ¹³C NMR, a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation : As a liquid, this compound can be analyzed neat. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrument Setup : Place the salt plates in the sample holder of an FTIR spectrometer.

-

Data Acquisition : Record a background spectrum of the clean salt plates. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction : For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph, which separates it from any impurities.

-

Ionization : As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The detector records the abundance of each ion, generating a mass spectrum.

-

Data Analysis : Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the structural elucidation of an organic compound using spectroscopic methods.

Caption: Workflow of Spectroscopic Analysis.

1,5-Dibromooctane material safety data sheet (MSDS) highlights

Quantitative Data Summary

The physical and chemical properties of 1,5-Dibromooctane are primarily based on computational models.[1] These values provide estimates for handling and experimental design.

Table 1: Computed Physical and Chemical Properties of this compound

| Property | Value | Data Source |

| Molecular Formula | C₈H₁₆Br₂ | PubChem[1] |

| Molecular Weight | 272.02 g/mol | PubChem[1] |

| Exact Mass | 271.95983 Da | PubChem[1] |

| XLogP3 | 4.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

Note: XLogP3 is a computed measure of hydrophobicity.

Due to the lack of a specific safety data sheet, quantitative toxicological and safety hazard data (e.g., LD50, flash point, autoignition temperature) for this compound are not available. For similar compounds like 1,8-Dibromooctane, the flash point is reported as > 112 °C, and it is generally considered an irritant.[2]

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are generalized for the safe handling of halogenated hydrocarbons and should be adapted to specific laboratory conditions and risk assessments.

2.1 Personal Protective Equipment (PPE) Protocol

Before handling this compound, the following PPE is mandatory:

-

Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Hand Protection: Use chemically resistant gloves (e.g., Viton®, nitrile rubber). Inspect gloves for integrity before each use.

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, an apron or chemical-resistant suit is recommended.

-

Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

2.2 Chemical Storage Protocol

-

Storage Conditions: Store in a dry, cool, and well-ventilated area.[2][3]

-

Container: Keep the container tightly closed to prevent moisture contamination and evaporation.[2][3]

-

Incompatible Materials: Store separately from strong oxidizing agents and strong bases.[2][3]

2.3 Spill Response Protocol

In the event of a spill, follow this procedure:

-

Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For liquid spills, use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder to contain the substance.[2][3]

-

Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

2.4 First Aid Protocol

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

-

Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[3]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical assistance.[2]

Visualized Safety Workflow

The following diagram illustrates the logical workflow for responding to a chemical spill of a halogenated hydrocarbon like this compound.

Caption: Workflow for Chemical Spill Response.

References

Unlocking Synthetic Versatility: A Technical Guide to 1,5-Dibromooctane

For Researchers, Scientists, and Drug Development Professionals

1,5-Dibromooctane, a bifunctional organobromine compound, presents a versatile scaffold for a wide array of chemical transformations. Its unique structural feature, with bromine atoms positioned at the 1 and 5 carbons of an eight-carbon chain, allows for a range of intra- and intermolecular reactions, making it a valuable building block in organic synthesis, polymer chemistry, and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, properties, and potential research applications of this compound, including detailed experimental protocols and explorations of its role in constructing complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆Br₂ | [1] |

| Molecular Weight | 272.02 g/mol | [1] |

| CAS Number | 17912-17-3 | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | Not explicitly available | |

| Melting Point | Not explicitly available | |

| Density | Not explicitly available | |

| Solubility | Insoluble in water; Soluble in organic solvents such as benzene, chloroform, ether, and alcohol. | [2] |

| LogP (Octanol-Water Partition Coefficient) | 4.1 | [1] |

Synthesis of this compound

General Experimental Protocol: Synthesis from 1,5-Octanediol

This procedure is adapted from the synthesis of 1,5-dibromopentane (B145557) and should be optimized for this compound.

Materials:

-

1,5-Octanediol

-

48% aqueous hydrobromic acid (HBr)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 1,5-octanediol (1.0 eq), 48% aqueous hydrobromic acid (approximately 3 equivalents per hydroxyl group), and octane (as a solvent).

-

Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with octane.

-

Continue the reaction until the theoretical amount of water is collected, indicating the completion of the dibromination.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer (octane) from the aqueous layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the octane.

-

The crude this compound can be purified by vacuum distillation.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Potential Research Areas and Applications

The reactivity of the two bromine atoms in this compound opens up numerous possibilities for its use as a versatile building block in various fields of chemical research.

Organic Synthesis: Building Complex Molecules

This compound can serve as a precursor for a variety of organic transformations, including nucleophilic substitutions, eliminations, and the formation of organometallic reagents.

-

Synthesis of Heterocyclic Compounds: Intramolecular cyclization reactions using this compound with appropriate nucleophiles can lead to the formation of substituted piperidines and other nitrogen- or oxygen-containing heterocycles. These structural motifs are prevalent in many biologically active molecules.[4]

General Experimental Protocol: Synthesis of N-Substituted Piperidines

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., acetonitrile (B52724) or DMF)

Procedure:

-

In a round-bottom flask, dissolve the primary amine (1.0 eq) and the base (2.2 eq) in the chosen solvent.

-

Add this compound (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography.

-

-

Formation of Grignard Reagents: The reaction of this compound with magnesium metal can potentially form a di-Grignard reagent. This highly reactive intermediate can then be used in reactions with various electrophiles, such as aldehydes, ketones, and carbon dioxide, to create new carbon-carbon bonds and introduce functional groups.

Polymer Chemistry: Crafting Novel Materials

The bifunctional nature of this compound makes it a suitable candidate for use in polymer synthesis, both as a monomer and as an initiator.

-

Polycondensation Reactions: this compound can undergo polycondensation reactions with difunctional nucleophiles, such as diamines or diols, to form polyesters or polyamides. The length and flexibility of the octane chain will influence the physical properties of the resulting polymer.

-

Atom Transfer Radical Polymerization (ATRP): While not a conventional initiator, this compound could potentially be used to synthesize telechelic polymers or as a chain extender in ATRP. Further research is needed to explore its efficacy in controlled radical polymerization techniques.[5]

Drug Development: Designing Targeted Therapeutics

The octane chain of this compound can act as a flexible linker to connect two different molecular entities, a strategy commonly employed in drug design.

-

Linker for Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. The length and composition of the linker are critical for the efficacy of the PROTAC. Alkyl chains, such as the one in this compound, are commonly used as linkers in PROTAC design.

Logical Relationship in PROTAC Design:

Caption: Role of a linker in PROTAC-mediated protein degradation.

-

Synthesis of Bioactive Molecules: The introduction of an eight-carbon chain via this compound can be a key step in the synthesis of various bioactive molecules. The lipophilicity and conformational flexibility imparted by the octane linker can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Safety Information

Conclusion

This compound is a versatile chemical intermediate with significant potential in diverse areas of chemical research. Its bifunctional nature allows for the construction of a wide range of molecular architectures, from heterocyclic compounds to polymers and complex drug molecules. The experimental protocols and research avenues outlined in this guide are intended to serve as a starting point for researchers and scientists to explore the full synthetic potential of this valuable building block. Further investigation into its specific reaction kinetics, optimization of synthetic protocols, and exploration of its biological activities will undoubtedly uncover new and exciting applications for this compound in the future.

References

- 1. This compound | C8H16Br2 | CID 12471111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 17912-17-3 [smolecule.com]

- 3. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stereoisomers and Chirality of 1,5-Dibromooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 1,5-dibromooctane. Due to a notable lack of specific experimental data in publicly accessible scientific literature for the individual stereoisomers of this compound, this document focuses on the theoretical principles of its chirality, potential synthetic and analytical methodologies based on established organic chemistry principles, and hypothetical data.

Introduction to the Stereoisomerism of this compound

This compound is a dihalogenated alkane with the chemical formula C₈H₁₆Br₂.[1] Its structure is characterized by an eight-carbon chain with bromine atoms at the 1 and 5 positions. The presence of a stereocenter dictates the existence of stereoisomers.

Chirality of this compound

The chirality of this compound arises from the carbon atom at the 5th position (C5). This carbon is bonded to four different substituents: a hydrogen atom, a bromine atom, a butyl group (-CH₂CH₂CH₂CH₃), and a 4-bromobutyl group (-CH₂CH₂CH₂CH₂Br). Consequently, C5 is a chiral center, and this compound can exist as a pair of enantiomers. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. The molecule does not possess any internal plane of symmetry, further confirming its chirality.

The two enantiomers can be designated using the Cahn-Ingold-Prelog (CIP) priority rules as (R)-1,5-dibromooctane and (S)-1,5-dibromooctane.

Data Presentation

| Property | (R)-1,5-Dibromooctane | (S)-1,5-Dibromooctane | Racemic this compound (50:50 mixture) |

| Molecular Formula | C₈H₁₆Br₂ | C₈H₁₆Br₂ | C₈H₁₆Br₂ |

| Molecular Weight | 272.02 g/mol | 272.02 g/mol | 272.02 g/mol |

| Boiling Point | Expected to be identical | Expected to be identical | Expected to be identical |

| Melting Point | Expected to be identical | Expected to be identical | May differ from pure enantiomers |

| Density | Expected to be identical | Expected to be identical | Expected to be identical |

| Optical Rotation ([α]D) | Expected to be equal and opposite in sign | Expected to be equal and opposite in sign | 0° |

Experimental Protocols

The following sections detail hypothetical yet plausible experimental protocols for the synthesis and separation of this compound stereoisomers. These are based on general and well-established methodologies in organic synthesis and chromatography.

Synthesis of Racemic this compound

A potential route to racemic this compound is the bromination of a suitable precursor, such as 5-octen-1-ol, followed by conversion of the hydroxyl group to a bromide. A more direct, albeit less selective, method would be the radical bromination of 1-bromooctane, which would likely yield a mixture of isomers requiring purification. A plausible laboratory-scale synthesis could involve the conversion of 1,5-octanediol to the dibromide.

Hypothetical Protocol for Dibromination of 1,5-Octanediol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,5-octanediol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) or toluene.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add phosphorus tribromide (PBr₃, 2.2 equivalents) dropwise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum or column chromatography on silica (B1680970) gel to yield racemic this compound.

Strategies for Enantioselective Synthesis and Separation

Obtaining enantiomerically pure this compound would require either an asymmetric synthesis or the resolution of the racemic mixture.

1. Asymmetric Synthesis:

The development of an asymmetric synthesis for chiral secondary alkyl bromides is a challenging area of research.[2] Potential strategies could involve:

-

Kinetic Resolution: The kinetic resolution of a racemic secondary alcohol precursor to this compound could be achieved using a chiral catalyst.[3] The resulting mixture of the enantioenriched alcohol and the corresponding ester could then be separated, and the alcohol converted to the bromide with retention or inversion of configuration.

-

Stereoconvergent Reactions: Advanced catalytic methods, such as stereoconvergent cross-coupling reactions of racemic α-bromoesters, have been developed for other systems and could potentially be adapted.[2]

2. Chiral Resolution of Racemic this compound:

The separation of the enantiomers of racemic this compound is a viable approach.[4]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers.[5][6] The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.

Hypothetical Protocol for Chiral HPLC Separation:

-

System Preparation: Use an HPLC system equipped with a chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD).

-

Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of hexane (B92381) and isopropanol. The exact ratio would need to be optimized to achieve baseline separation.

-

Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase.

-

Injection and Elution: Inject the sample onto the column and monitor the elution profile using a suitable detector (e.g., a UV detector at a low wavelength or a refractive index detector).

-

Fraction Collection: Collect the separated enantiomers as they elute from the column.

-

Analysis: The enantiomeric excess (ee) of the collected fractions can be determined by re-injecting them onto the same chiral column.

Conclusion

This compound is a chiral molecule that exists as a pair of enantiomers due to the presence of a stereocenter at the C5 position. While specific experimental data on the properties and synthesis of the individual enantiomers are scarce in the literature, this guide provides a theoretical framework based on established principles of stereochemistry. The synthesis of racemic this compound is achievable through standard organic chemistry methods. The separation of the enantiomers can be approached using techniques such as chiral HPLC. For researchers in drug development and other fields requiring enantiomerically pure compounds, the principles and hypothetical protocols outlined here provide a solid foundation for further investigation into the stereochemistry of this compound.

References

- 1. This compound | C8H16Br2 | CID 12471111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Catalytic Asymmetric Synthesis of Secondary Nitriles via Stereoconvergent Negishi Arylations and Alkenylations of Racemic α-Bromonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. csfarmacie.cz [csfarmacie.cz]

Methodological & Application

Application Notes and Protocols for Grignard Reagent Formation from 1,5-Dibromooctane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formation of Grignard reagents from 1,5-dibromooctane. This substrate presents a unique challenge due to the potential for both mono- and di-Grignard formation, as well as competing intramolecular cyclization and intermolecular side reactions. Understanding and controlling these pathways are crucial for the successful application of this versatile reagent in organic synthesis.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely employed in the formation of carbon-carbon bonds.[1][2] The reaction of this compound with magnesium metal can theoretically lead to three distinct organometallic species: a mono-Grignard reagent, a di-Grignard reagent (1,5-octanedimagnesium dibromide), and a cyclized product (cyclopentylmethylmagnesium bromide). The distribution of these products is highly dependent on the reaction conditions.

The di-Grignard reagent is a valuable intermediate for the synthesis of bifunctional molecules and polymers, allowing for the introduction of an eight-carbon chain with reactive functionalities at both ends. The cyclized product, on the other hand, offers a route to cyclopentylmethyl derivatives. This document outlines protocols to favor the formation of the desired di-Grignard reagent and provides insights into the competing reaction pathways.

Competing Reaction Pathways

The reaction of this compound with magnesium can proceed through several pathways. The primary competition exists between the formation of the linear di-Grignard reagent and the intramolecular cyclization to form a five-membered ring, which is kinetically favored. Intermolecular Wurtz-type coupling to form oligomeric or polymeric byproducts can also occur, particularly at higher concentrations.

Caption: Competing pathways in the Grignard reaction of this compound.

Data Presentation: Influence of Reaction Conditions on Product Distribution

While specific quantitative data for this compound is sparse in the literature, the following table summarizes the expected trends in product distribution based on general principles of Grignard reactions with α,ω-dihaloalkanes. Lower concentrations of the dibromide and slower addition rates generally favor the formation of the di-Grignard reagent by minimizing intermolecular side reactions.

| Parameter | Condition | Predominant Product(s) | Rationale |

| Concentration | High (> 1 M) | Wurtz coupling products, di-Grignard | Increased probability of intermolecular reactions. |

| Low (< 0.5 M) | Di-Grignard, Cyclopentylmethylmagnesium bromide | Favors intramolecular cyclization and reduces intermolecular coupling. | |

| Addition Rate | Fast | Wurtz coupling products, di-Grignard | High local concentration of the dibromide. |

| Slow (dropwise) | Di-Grignard, Cyclopentylmethylmagnesium bromide | Maintains a low concentration of the dibromide, favoring di-Grignard formation. | |

| Temperature | Low (0-5 °C) | Di-Grignard | May slow down the rate of cyclization relative to di-Grignard formation. |

| High (Reflux) | Cyclopentylmethylmagnesium bromide, Wurtz coupling | Higher temperatures can favor both cyclization and elimination side reactions. | |

| Solvent | THF | Di-Grignard | Tetrahydrofuran (B95107) (THF) is generally a good solvent for the formation of di-Grignard reagents from longer chain dibromides.[3] |

| Diethyl Ether | Di-Grignard | A common solvent for Grignard reactions, though THF is often preferred for di-Grignard synthesis.[4][5] |

Experimental Protocols

Protocol 1: Synthesis of 1,5-Octanedimagnesium Dibromide (Di-Grignard Reagent)

This protocol is designed to favor the formation of the di-Grignard reagent by utilizing dilute conditions and controlled addition.

Materials:

-

Magnesium turnings

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal) or 1,2-dibromoethane (B42909) (for activation)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

Procedure:

-

Apparatus Setup:

-

Flame-dry or oven-dry all glassware and allow to cool under a stream of inert gas.

-

Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet.

-

Place a magnetic stir bar in the flask.

-

-

Magnesium Activation:

-

Add magnesium turnings (2.2 equivalents) to the flask.

-

Under a gentle flow of inert gas, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.

-

Gently warm the flask with a heat gun until the purple color of the iodine disappears or bubbles of ethylene (B1197577) are observed.

-

-

Reaction Initiation:

-

Add a small amount of anhydrous THF to cover the magnesium turnings.

-

Prepare a solution of this compound (1 equivalent) in anhydrous THF in the dropping funnel. A dilute solution (e.g., 0.5 M) is recommended to minimize intermolecular reactions.[3]

-

Add a small portion of the this compound solution to the activated magnesium. The reaction should initiate, as indicated by a gentle reflux and the formation of a cloudy, grayish solution. Gentle warming may be necessary to start the reaction.

-

-

Addition of this compound:

-

Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[6]

-

-

Reaction Completion:

-

After the addition is complete, continue to stir the mixture and reflux gently for an additional 1-2 hours to ensure complete reaction.

-

The final solution of the di-Grignard reagent should be a grayish, homogeneous mixture.

-

Protocol 2: Synthesis Favoring Cyclopentylmethylmagnesium Bromide

This protocol is designed to favor the intramolecular cyclization product.

Materials:

-

Same as Protocol 1.

Procedure:

The procedure is similar to Protocol 1, with the following key modifications:

-

Concentration: Use a more concentrated solution of this compound in THF (e.g., 1-2 M).

-

Addition: The this compound solution can be added more rapidly to the magnesium turnings.

-

Temperature: The reaction can be maintained at a higher temperature (reflux) throughout the addition.

Workflow for Synthesis and Application

The general workflow for the synthesis of the di-Grignard reagent from this compound and its subsequent use in the synthesis of a bifunctional compound is depicted below.

Caption: General workflow for the synthesis and application of the di-Grignard reagent.

Applications in Drug Development and Research

The di-Grignard reagent derived from this compound is a versatile building block for the synthesis of a variety of compounds relevant to pharmaceutical and materials science research.

-

Synthesis of Bifunctional Molecules: The two nucleophilic centers of the di-Grignard reagent can react with two equivalents of an electrophile to create symmetrical, long-chain bifunctional molecules. For example, reaction with carbon dioxide followed by an acidic workup yields a C10 dicarboxylic acid. Reaction with aldehydes or ketones can produce long-chain diols.[7][8] These bifunctional compounds can serve as linkers in drug-conjugate chemistry or as monomers for polymerization.

-

Polymer Synthesis: Di-Grignard reagents can be used as initiators or monomers in the synthesis of polymers. For example, they can be used in ring-opening polymerizations or in polycondensation reactions to create polymers with specific main-chain architectures.

-

Synthesis of Macrocycles: By reacting the di-Grignard reagent with a suitable dielectrophile under high dilution conditions, it is possible to favor intramolecular cyclization to form large ring structures. These macrocycles are of interest in supramolecular chemistry and as scaffolds for complex molecules.

Conclusion

The formation of a Grignard reagent from this compound offers access to both linear di-functionalized C8 synthons and cyclopentylmethyl derivatives. Careful control of reaction conditions, particularly concentration and addition rate, is essential to direct the reaction towards the desired product. The protocols and information provided herein serve as a valuable resource for researchers and professionals in drug development and organic synthesis, enabling the effective utilization of this versatile reagent.

References

- 1. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]

- 2. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Grignard Reagent, Use and Mechanism of Grignard Reagent [pw.live]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for Nucleophilic Substitution Reactions with 1,5-Dibromooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dibromooctane is a versatile bifunctional electrophile utilized in a variety of nucleophilic substitution reactions. Its two bromine atoms, located at the 1 and 5 positions, can undergo sequential or simultaneous substitution, leading to the formation of a diverse array of acyclic and cyclic compounds. The primary bromine is more susceptible to SN2 reactions due to less steric hindrance, while the secondary bromine can also participate, allowing for the synthesis of complex molecular architectures. These reactions are fundamental in the construction of precursors for pharmaceuticals, and other functional organic molecules. This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions involving this compound.

Intermolecular Nucleophilic Substitution Reactions

Intermolecular reactions with this compound can proceed in a stepwise manner, allowing for the introduction of two different nucleophiles, or with an excess of a single nucleophile to achieve disubstitution. The choice of solvent, temperature, and stoichiometry are critical in controlling the reaction outcome and minimizing side reactions such as elimination.

Reaction with Azide (B81097) Nucleophiles

The substitution reaction with sodium azide is a robust method for introducing the azido (B1232118) group, which is a versatile precursor for amines via reduction or for the construction of triazoles through "click" chemistry.

Table 1: Reaction of this compound with Sodium Azide

| Product Name | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1,5-Diazidooctane | Sodium Azide | DMF | 80-90 | 12-18 | >90 (estimated) |

Experimental Protocol: Synthesis of 1,5-Diazidooctane

Materials:

-

This compound

-

Sodium Azide (NaN3)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (2.2 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,5-diazidooctane.

-

The product can be further purified by vacuum distillation if necessary.

Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, which can generate explosive hydrazoic acid.

Reaction with Cyanide Nucleophiles

The reaction with cyanide ions, typically from sodium or potassium cyanide, is a powerful method for carbon chain extension. The resulting dinitrile can be hydrolyzed to a dicarboxylic acid or reduced to a diamine.

Table 2: Reaction of this compound with Sodium Cyanide

| Product Name | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 3-Propylheptane-1,7-dinitrile | Sodium Cyanide | DMSO | 100-120 | 6-12 | High (estimated) |

Experimental Protocol: Synthesis of 3-Propylheptane-1,7-dinitrile

Materials:

-

This compound

-

Sodium Cyanide (NaCN)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Water

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask containing anhydrous DMSO, add sodium cyanide (2.2 eq).

-

Heat the suspension to 90 °C with vigorous stirring.

-

Slowly add this compound (1.0 eq) to the heated suspension.

-

Increase the temperature to 100-120 °C and continue stirring for 6-12 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and pour it into a large volume of water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Safety Note: Cyanide salts are extremely toxic. All manipulations should be performed in a fume hood with appropriate safety precautions.

Reaction with Thiolate Nucleophiles

Thiolates are excellent nucleophiles and readily displace the bromide ions in this compound to form thioethers. This reaction is useful for introducing sulfur-containing moieties into organic molecules.

Table 3: Reaction of this compound with Sodium Thiocyanate (B1210189)

| Product Name | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1,5-Dithiocyanatooctane | Sodium Thiocyanate | Acetone (B3395972) | Reflux | 4-8 | High (estimated) |

Experimental Protocol: Synthesis of 1,5-Dithiocyanatooctane

Materials:

-

This compound

-

Sodium Thiocyanate (NaSCN)

-

Acetone, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.

-

Add sodium thiocyanate (2.2 eq) to the solution.

-

Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the precipitated sodium bromide.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water to remove any unreacted sodium thiocyanate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the product.

Intramolecular Nucleophilic Substitution (Cyclization) Reactions

When this compound reacts with a nucleophile that can bond to both electrophilic centers, intramolecular cyclization can occur, leading to the formation of a six-membered ring.

Reaction with Ammonia (B1221849): Synthesis of Coniine Precursors

The reaction of this compound with ammonia can lead to the formation of a piperidine (B6355638) ring, a core structure in many alkaloids, such as coniine.[1]

Table 4: Intramolecular Cyclization of this compound with Ammonia

| Product Name | Nucleophile | Solvent | Temperature | Yield (%) |

| 2-Propylpiperidine (Coniine) | Ammonia | Ethanol (B145695) | High Temperature/Pressure | Not specified |

Conceptual Protocol: Synthesis of 2-Propylpiperidine

Materials:

-

This compound

-

Ammonia (ethanolic solution or gas)

-

Ethanol

-

Autoclave or sealed reaction vessel

Procedure:

-

Place a solution of this compound in ethanol in a high-pressure reaction vessel.

-

Introduce a large excess of ammonia into the vessel.

-

Seal the vessel and heat to the required temperature for several hours.

-

After cooling, carefully vent the excess ammonia.

-

The reaction mixture would then be worked up by extraction and purified by distillation or chromatography to isolate the 2-propylpiperidine.

Note: This is a conceptual protocol. The synthesis of coniine is a complex process and would require specific, optimized conditions.

Reaction with Sulfide (B99878) Nucleophiles: Synthesis of Thiepane

The reaction with a sulfide source, such as sodium sulfide, can lead to the formation of a seven-membered heterocyclic thioether, thiepane. However, the formation of a six-membered ring is generally more favorable. A more common route to six-membered rings involves a 1,5-dihalide. For the synthesis of a six-membered ring from this compound, a different starting material would be required.

Reaction with Malonic Ester: Synthesis of Cycloheptane Derivatives

The reaction of this compound with diethyl malonate under basic conditions can lead to a double alkylation followed by intramolecular cyclization, hydrolysis, and decarboxylation to yield a cycloheptanecarboxylic acid derivative. This is an adaptation of the Perkin alicyclic synthesis.[2]

Table 5: Intramolecular Cyclization with Diethyl Malonate

| Product Name | Nucleophile | Base | Solvent | Yield (%) |

| 4-Propylcycloheptanecarboxylic acid | Diethyl malonate | Sodium Ethoxide | Ethanol | Not specified |

Experimental Protocol: Synthesis of 4-Propylcycloheptanecarboxylic acid

Materials:

-

This compound

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried flask under an inert atmosphere, carefully add sodium metal (2.2 eq) to absolute ethanol to prepare a solution of sodium ethoxide.

-

Alkylation: To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise. Then, add this compound (1.0 eq) and heat the mixture to reflux for several hours until the initial alkylation is complete. A second equivalent of sodium ethoxide is then added followed by continued reflux to effect the intramolecular cyclization.

-

Hydrolysis and Decarboxylation: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid and heated to reflux to hydrolyze the ester and effect decarboxylation.

-

Work-up: After cooling, the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude carboxylic acid can be purified by recrystallization or distillation.

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of the described nucleophilic substitution reactions.

Caption: General workflow for intermolecular disubstitution.

Caption: Pathways for intramolecular cyclization reactions.

References

Application Notes and Protocols for Williamson Ether Synthesis using 1,5-Dibromooctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Williamson ether synthesis utilizing 1,5-dibromooctane as an alkylating agent to synthesize symmetrical diethers. The Williamson ether synthesis is a robust and versatile SN2 reaction for forming ether linkages, which are prevalent in pharmaceuticals and fine chemicals.[1] This protocol will detail the synthesis of 1,5-di(n-butoxy)octane as a representative example, reacting this compound with sodium butoxide. The principles and methodologies described herein are broadly applicable for the synthesis of various symmetrical diethers.

Principle and Reaction Pathway

The Williamson ether synthesis involves the nucleophilic substitution of a halide by an alkoxide.[1] The reaction proceeds via an SN2 mechanism, where the alkoxide performs a backside attack on the carbon atom bearing the leaving group (in this case, bromide).[1] Given that this compound is a primary alkyl halide, the reaction proceeds efficiently with minimal competing elimination reactions.[2][3]

The synthesis of 1,5-di(n-butoxy)octane from this compound and n-butanol involves two key steps:

-

Deprotonation of the Alcohol: A strong base, such as sodium hydride (NaH), is used to deprotonate n-butanol to form the more nucleophilic sodium butoxide.[2]

-

Nucleophilic Substitution: The resulting butoxide ion then acts as a nucleophile, attacking the electrophilic carbon atoms of this compound in a sequential manner to displace the bromide ions and form the diether product.

The overall reaction is as follows:

2 CH₃(CH₂)₃OH + 2 NaH → 2 CH₃(CH₂)₃ONa + 2 H₂ Br-(CH₂)₅-Br + 2 CH₃(CH₂)₃ONa → CH₃(CH₂)₃-O-(CH₂)₅-O-(CH₂)₃CH₃ + 2 NaBr

Experimental Protocols

This section outlines the detailed methodology for the synthesis of 1,5-di(n-butoxy)octane.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Equivalents |

| This compound | C₈H₁₆Br₂ | 272.02 | 2.72 g | 1.0 |

| n-Butanol | C₄H₁₀O | 74.12 | 1.63 g (2.0 mL) | 2.2 |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.88 g | 2.2 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |

| Saturated aqueous Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | 20 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - |

| Brine (saturated aqueous NaCl) | NaCl | 58.44 | 30 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Separatory funnel

-

Rotary evaporator

Reaction Procedure

-

Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried under an inert atmosphere. The flask is allowed to cool to room temperature under a gentle flow of nitrogen.

-

Alkoxide Formation: Anhydrous THF (30 mL) and n-butanol (2.0 mL, 2.2 eq) are added to the flask. Sodium hydride (0.88 g of 60% dispersion, 2.2 eq) is carefully added in portions at 0 °C (ice bath). The mixture is stirred at room temperature for 30 minutes to allow for the complete formation of sodium butoxide, evidenced by the cessation of hydrogen gas evolution.

-

Nucleophilic Substitution: A solution of this compound (2.72 g, 1.0 eq) in 20 mL of anhydrous THF is added dropwise to the alkoxide solution at room temperature over 30 minutes using the dropping funnel.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 66 °C for THF) and maintained for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]

-

Work-up:

-

The reaction mixture is cooled to room temperature.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL) to neutralize any unreacted sodium hydride.[2]

-

The mixture is transferred to a separatory funnel, and the aqueous layer is separated.

-

The aqueous layer is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with water (2 x 30 mL) and then with brine (30 mL).[2]

-

-

Purification:

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[2]

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the pure 1,5-di(n-butoxy)octane.

-

Characterization Data (Hypothetical)

| Parameter | Value |

| Appearance | Colorless oil |

| Yield | 75-85% |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 3.38 (t, 4H), 1.55-1.45 (m, 8H), 1.42-1.32 (m, 8H), 0.92 (t, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 70.8, 31.8, 29.5, 26.2, 19.4, 13.9 |

| Mass Spectrometry (EI) | m/z calculated for C₁₆H₃₄O₂: 258.26; found: 258.26 |

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of 1,5-di(n-butoxy)octane.

Experimental Workflow

Caption: Experimental workflow for Williamson ether synthesis.

Safety Precautions

-

Sodium hydride is a highly flammable and water-reactive solid. Handle it with extreme care in a fume hood and under an inert atmosphere.

-

This compound is an irritant. Avoid contact with skin and eyes.

-

Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion